N-[2-(1,3-benzoxazol-2-yl)propyl]-3,3-dicyclopropylprop-2-enamide
Description
N-[2-(1,3-benzoxazol-2-yl)propyl]-3,3-dicyclopropylprop-2-enamide is a complex organic compound that features a benzoxazole moiety linked to a propyl chain and a dicyclopropylprop-2-enamide group. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)propyl]-3,3-dicyclopropylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12(19-21-16-4-2-3-5-17(16)23-19)11-20-18(22)10-15(13-6-7-13)14-8-9-14/h2-5,10,12-14H,6-9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMNMDTUOYLRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C(C1CC1)C2CC2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzoxazol-2-yl)propyl]-3,3-dicyclopropylprop-2-enamide typically involves multiple steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized via a condensation reaction between 2-aminophenol and an appropriate aldehyde under acidic conditions.
Attachment of Propyl Chain: The propyl chain is introduced through alkylation reactions, often using alkyl halides in the presence of a base such as potassium carbonate.
Formation of Dicyclopropylprop-2-enamide: The dicyclopropylprop-2-enamide moiety is synthesized separately, usually involving the reaction of cyclopropyl derivatives with acrylonitrile followed by hydrolysis and amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the amide group using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The benzoxazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, borane.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Nitrated or halogenated benzoxazole derivatives.
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)propyl]-3,3-dicyclopropylprop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies exploring its antimicrobial and antifungal properties.
Chemical Biology: It serves as a probe in chemical biology to study enzyme interactions and cellular pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)propyl]-3,3-dicyclopropylprop-2-enamide involves its interaction with cellular targets such as DNA and proteins. The benzoxazole moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzoxazoles: These compounds share the benzoxazole core but differ in their substituents, affecting their biological activity and chemical properties.
Benzoxazolone Derivatives: These compounds have a similar structure but with a different functional group at the second position, influencing their pharmacological profiles.
Uniqueness
N-[2-(1,3-benzoxazol-2-yl)propyl]-3,3-dicyclopropylprop-2-enamide is unique due to its combination of a benzoxazole moiety with a dicyclopropylprop-2-enamide group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
